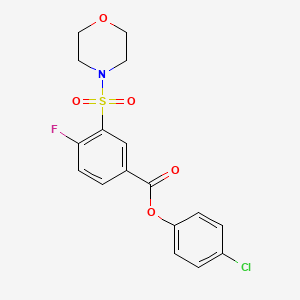
(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and sulfonyl and ester functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-chlorophenol with 4-fluoro-3-nitrobenzoic acid to form an ester intermediate This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate is primarily based on its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and DNA replication, respectively.
Pathways Involved: The compound can inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins. It can also interfere with the DNA replication process by inhibiting topoisomerase, leading to potential anticancer effects.
Comparison with Similar Compounds
(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate: shares similarities with other sulfonylbenzoate derivatives, such as:
Uniqueness:
- The presence of both the morpholine and sulfonyl groups in this compound provides unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
(4-chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO5S/c18-13-2-4-14(5-3-13)25-17(21)12-1-6-15(19)16(11-12)26(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLNNMKYRJBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine](/img/structure/B5224975.png)
![5-{2-[2-(4-isopropylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224985.png)
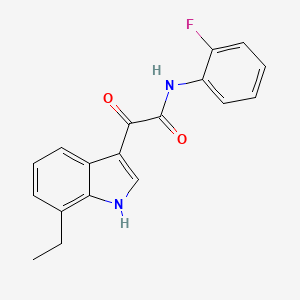
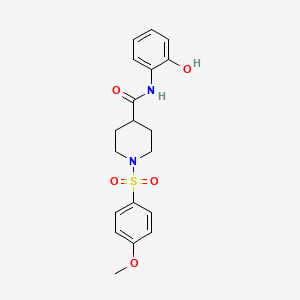
![N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5225013.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5225020.png)
![2-propyn-1-yl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5225021.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5225050.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B5225061.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5225064.png)
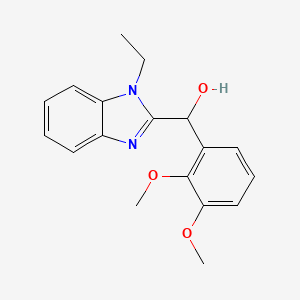
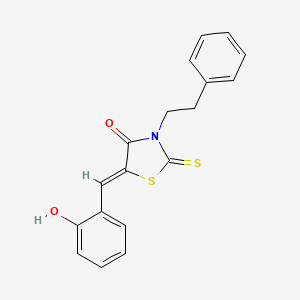
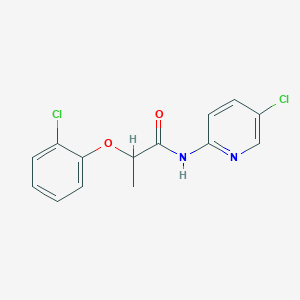
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5225083.png)
